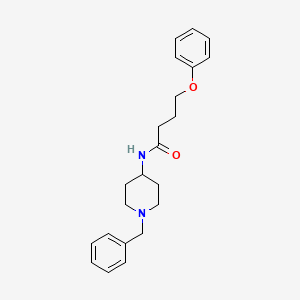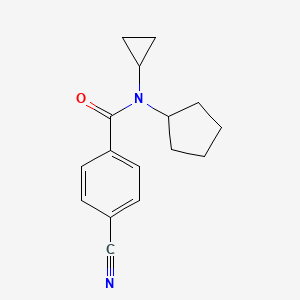
1-(2-Chloroprop-2-enyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroprop-2-enyl)piperidin-4-ol, also known as CPPO, is a piperidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroprop-2-enyl)piperidin-4-ol is not fully understood, but it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloroprop-2-enyl)piperidin-4-ol has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that 1-(2-Chloroprop-2-enyl)piperidin-4-ol inhibits the activity of MAO enzymes, leading to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In vivo studies have shown that 1-(2-Chloroprop-2-enyl)piperidin-4-ol can improve motor function in animal models of Parkinson's disease. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has also been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloroprop-2-enyl)piperidin-4-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been used as a reagent in various reactions. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has also been shown to have therapeutic potential in the treatment of neurological disorders. However, 1-(2-Chloroprop-2-enyl)piperidin-4-ol also has limitations in laboratory experiments. It is a toxic compound and requires proper handling and disposal. 1-(2-Chloroprop-2-enyl)piperidin-4-ol is also not widely available, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloroprop-2-enyl)piperidin-4-ol. One direction is the development of 1-(2-Chloroprop-2-enyl)piperidin-4-ol derivatives with improved therapeutic potential and reduced toxicity. Another direction is the investigation of 1-(2-Chloroprop-2-enyl)piperidin-4-ol's effects on other neurotransmitters and their receptors. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Chloroprop-2-enyl)piperidin-4-ol and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 1-(2-Chloroprop-2-enyl)piperidin-4-ol is a piperidine derivative that has gained attention in scientific research due to its potential applications in various fields. 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of 1-(2-Chloroprop-2-enyl)piperidin-4-ol in the treatment of neurological disorders and its use as a reagent in organic chemistry.
Synthesemethoden
1-(2-Chloroprop-2-enyl)piperidin-4-ol can be synthesized using different methods, including the reaction of 2-chloroacrylonitrile with piperidine followed by reduction with sodium borohydride. Another method involves the reaction of 2-chloroacrylonitrile with piperidine followed by hydrolysis with sodium hydroxide. These methods have been reported in the literature and have been used to synthesize 1-(2-Chloroprop-2-enyl)piperidin-4-ol for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. In neuroscience, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been studied for its effects on neurotransmitter release and synaptic transmission. In organic chemistry, 1-(2-Chloroprop-2-enyl)piperidin-4-ol has been used as a reagent in various reactions.
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(9)6-10-4-2-8(11)3-5-10/h8,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRHNGVHOASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


